

how to use EN884 in a pulldown proteomics experiment

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Compound of Interest

Compound Name: EN884

Cat. No.: B6991221

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Application Note: EN884 for Pulldown Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN884 is a cysteine-reactive covalent ligand that targets the SKP1 adapter protein, a crucial component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.^{[1][2]} This complex plays a pivotal role in cellular protein degradation by tagging substrate proteins with ubiquitin, marking them for proteasomal degradation. The covalent nature of **EN884**'s interaction with SKP1 at cysteine residue 160 (C160) makes it a valuable tool for chemical proteomics, particularly for "pulldown" experiments aimed at identifying and characterizing proteins that interact with the SCF complex.^[1] This application note provides a detailed protocol for utilizing an alkyne-functionalized **EN884** probe in a pulldown proteomics experiment to enrich for SKP1 and its associated proteins.

Principle of the Experiment

This pulldown proteomics workflow, a subset of chemical proteomics, leverages the specific covalent interaction between an **EN884**-derived probe and its target protein, SKP1.^{[3][4]} The probe is first introduced into a cellular lysate, where it covalently binds to SKP1. Subsequently, the probe-protein complex is captured on an affinity resin, typically through a bio-orthogonal

"click" reaction. Unbound proteins are washed away, and the enriched protein complexes are then eluted and identified by mass spectrometry. This method allows for the identification of not only the direct target (SKP1) but also its binding partners within the SCF complex and potentially other interacting proteins.

A critical aspect of this technique is the use of a competitive workflow to distinguish specific interactions from non-specific binding. This involves a control experiment where the lysate is pre-incubated with an excess of the parent compound (**EN884**) before adding the probe. The parent compound will occupy the binding sites on SKP1, preventing the probe from binding and leading to a reduced enrichment of SKP1 and its interactors in the subsequent pulldown.

Experimental Protocols

Materials and Reagents

- Cell Lines: HEK293T cells or other cell lines expressing the target protein.
- **EN884** Analog Probe: An alkyne-functionalized **EN884** analog (e.g., similar to SJH1–37m mentioned in literature).
- **EN884** (for competition): Parent **EN884** compound.
- Lysis Buffer: RIPA buffer or a custom buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors). The choice of detergent is critical and may require optimization.
- Affinity Resin: Azide-functionalized agarose or magnetic beads.
- Click Chemistry Reagents: Copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
- Wash Buffers: A series of buffers with varying stringency (e.g., PBS with 0.1% Tween-20, high-salt buffer).
- Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer).
- Mass Spectrometry Reagents: Trypsin, urea, dithiothreitol (DTT), iodoacetamide (IAA), and formic acid.

Detailed Step-by-Step Protocol

1. Cell Culture and Lysis: a. Culture HEK293T cells to ~80-90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Lyse the cell pellet in ice-cold lysis buffer for 30 minutes with gentle rotation at 4°C. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. Probe Incubation and Competition: a. For the experimental sample, treat the cell lysate with the alkyne-functionalized **EN884** probe at a final concentration of 10-50 µM. b. For the competition control, pre-incubate the cell lysate with a 100-fold excess of parent **EN884** for 1 hour at 4°C before adding the alkyne-probe. c. Incubate both samples for 2-4 hours at 4°C with gentle rotation.

3. Click Chemistry and Affinity Capture: a. Prepare the click chemistry reaction mix. For a 1 mL lysate sample, add CuSO₄ (final concentration 100 µM), TCEP (final concentration 1 mM), and TBTA (final concentration 100 µM). b. Add the azide-functionalized beads to the lysate and incubate for 1-2 hours at room temperature with gentle rotation to capture the probe-protein complexes.

4. Washing: a. Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads) and discard the supernatant. b. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

- Wash 1: Lysis buffer (2 times)
- Wash 2: PBS with 1% SDS (2 times)
- Wash 3: 8 M Urea (2 times)
- Wash 4: 20% Acetonitrile in PBS (2 times)
- Wash 5: PBS (3 times)

5. Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins by adding 2x SDS-PAGE sample buffer and boiling for 10 minutes. b. Run the eluate a short distance into an SDS-PAGE gel to concentrate the sample. c. Excise the protein band, and perform in-gel tryptic digestion. d. Extract the peptides and prepare them for LC-MS/MS analysis.

6. Mass Spectrometry and Data Analysis: a. Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument). b. Search the raw data against a human protein database using a search engine like MaxQuant or Proteome Discoverer. c. Identify and quantify the proteins in both the experimental and competition control samples. Proteins that are significantly enriched in the experimental sample compared to the control are considered specific interactors.

Data Presentation

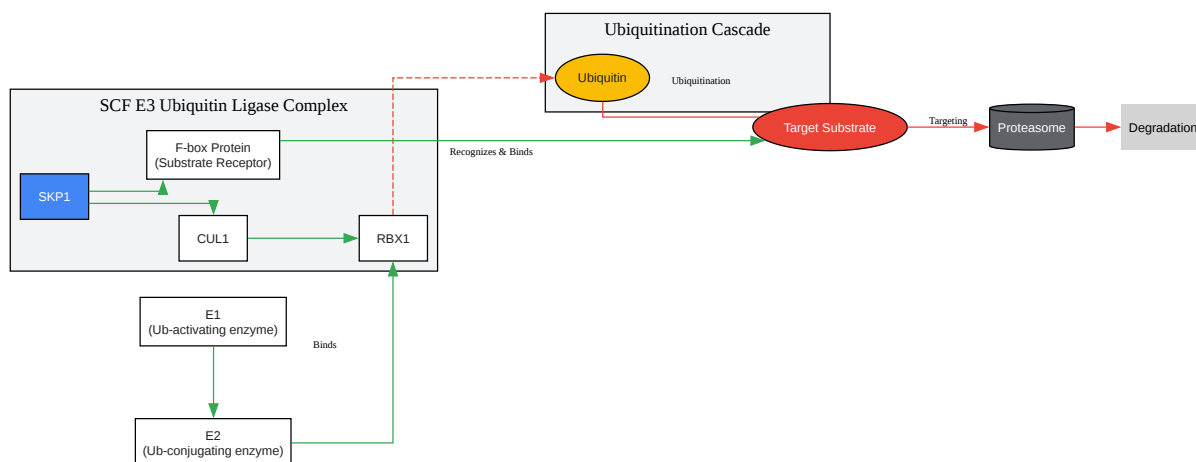
Quantitative data from the mass spectrometry analysis should be summarized in a table to facilitate comparison between the experimental and control groups.

| Protein ID | Gene Name | Experimental Abundance | Control Abundance | Fold Change (Exp/Ctrl) | p-value |
|------------|-----------|------------------------|-------------------|------------------------|---------|
| P63208 | SKP1 | High | Low | >10 | <0.01 |
| Q13616 | CUL1 | High | Low | >8 | <0.01 |
| Q9Y5V8 | FBXO7 | Moderate | Low | >5 | <0.05 |
| ... | ... | ... | ... | ... | ... |

This is an example table. Actual data will vary based on the experiment.

Visualizations

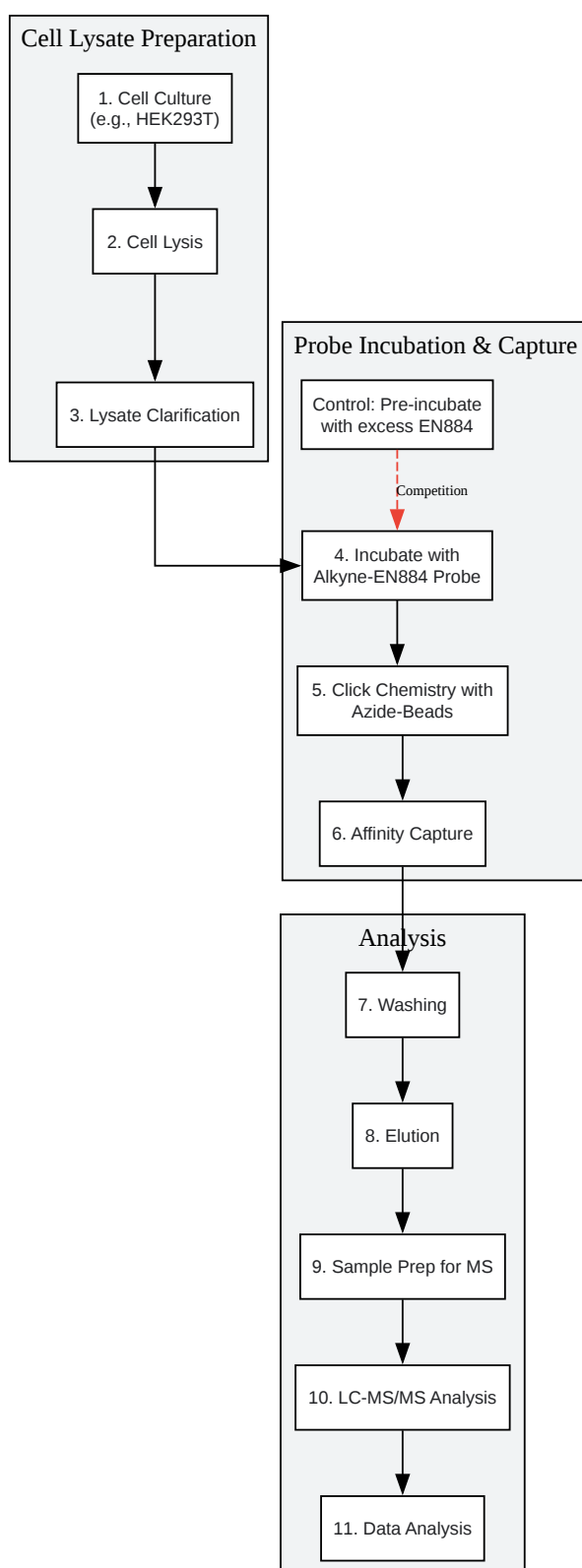
Signaling Pathway



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Caption: The SCF E3 Ubiquitin Ligase Complex and its role in protein ubiquitination and degradation.

Experimental Workflow



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Caption: Workflow for **EN884** pulldown proteomics experiment.

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References

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